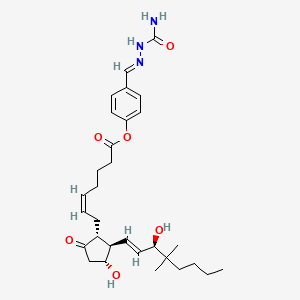
Dimethyl-PGE2-pbase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-PGE2-pbase, also known as this compound, is a useful research compound. Its molecular formula is C30H43N3O6 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hematopoietic Stem Cell Enhancement
Dimethyl-PGE2 has shown significant potential in enhancing hematopoietic stem cell (HSC) engraftment and proliferation. Research indicates that dimethyl-PGE2 increases the number of HSCs during transplantation procedures, particularly using human cord blood stem cells.
- Key Findings :
- In preclinical studies, treatment with dimethyl-PGE2 resulted in a 2 to 4-fold increase in HSC numbers without negatively impacting their differentiation or self-renewal capabilities .
- Enhanced colony formation was observed in vitro, with significant increases in hematopoietic colony types following treatment with dimethyl-PGE2 .
Table 1: Effects of Dimethyl-PGE2 on Hematopoietic Stem Cells
| Study Reference | Treatment Duration | HSC Increase | Colony Formation Enhancement |
|---|---|---|---|
| North et al. (2007) | Short ex vivo exposure | 2-4 times | Significant increase |
| Hoggatt et al. (2009) | Various time points | No negative impact on differentiation | Enhanced multi-lineage potential |
Radioprotection
Dimethyl-PGE2 has demonstrated protective effects against ionizing radiation. In a study involving CD2F1 male mice, administration of dimethyl-PGE2 prior to gamma irradiation increased survival rates significantly.
- Key Findings :
Table 2: Radioprotective Effects of Dimethyl-PGE2
| Dosage (μg) | Time Before Irradiation (min) | Survival Rate (%) |
|---|---|---|
| 10 | 5 | 90 |
| 40 | 30 | Significant increase |
Gastroprotective Effects
Dimethyl-PGE2 has been studied for its gastroprotective properties, particularly in preventing gastric acid secretion and ulcer formation.
- Key Findings :
Table 3: Gastroprotective Effects of Dimethyl-PGE2
| Application Method | Dosage (μg) | Result |
|---|---|---|
| Topical | 25 | Prevented acid secretion |
Immunomodulatory Effects
Research indicates that dimethyl-PGE2 can modulate immune responses, particularly by suppressing T-cell activation.
- Key Findings :
Table 4: Immunomodulatory Effects of Dimethyl-PGE2
| Immune Response Assay | Effect (%) Reduction |
|---|---|
| Concanavalin A response | 38 |
Case Study 1: Enhancing Hematopoietic Stem Cell Transplantation
A study conducted on rhesus macaques demonstrated that dimethyl-PGE2 treatment prior to transplantation led to improved engraftment rates and multi-lineage repopulation without adverse effects on HSC functionality over one year post-infusion .
Case Study 2: Radioprotection in Mice
In a controlled experiment, mice treated with dimethyl-PGE2 showed markedly improved survival rates when exposed to lethal doses of radiation compared to untreated controls. This suggests potential applications in protecting normal tissues during cancer therapies involving radiation .
Analyse Des Réactions Chimiques
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Methylation | Methyl iodide, K₂CO₃, DMF | Introduce methyl groups at C-16 |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Convert hydroxyl to carbonyl |
| Purification | Reverse-phase HPLC (C18 column) | Isolate enantiomerically pure product |
Biochemical Interactions
dmPGE2 primarily interacts with G protein-coupled receptors (GPCRs), notably EP1 and EP4 subtypes, through:
-
Receptor Binding : The cyclopentane ring and C-11 hydroxyl group facilitate hydrogen bonding with EP receptor active sites .
-
cAMP Modulation : EP4 receptor activation increases intracellular cAMP levels, suppressing immune responses and promoting stem cell proliferation .
Table 2: Receptor-Specific Effects
| Receptor | Signaling Pathway | Biological Outcome |
|---|---|---|
| EP1 | Ca²⁺ mobilization | Smooth muscle contraction |
| EP4 | cAMP/PKA | Anti-inflammatory, stem cell amplification |
Stability and Degradation
-
Thermal Stability : Decomposes above 100°C due to β-ketol rearrangement.
-
pH Sensitivity : Stable in neutral pH (6–8) but hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions.
-
Oxidative Degradation : Susceptible to peroxidation at the C-13,14 double bond, mitigated by antioxidant additives.
Functional Assays and Analytical Data
-
Binding Affinity : EP4 receptor binding (Kd = 12 nM) measured via radioligand displacement assays .
-
Enzymatic Inhibition : Reduces cyclooxygenase-2 (COX-2) activity by 40% at 10 µM in macrophage cultures .
-
Metabolic Half-Life : 2.3 hours in human plasma, extended compared to native PGE2 (0.5 hours) .
Propriétés
Numéro CAS |
62845-71-0 |
|---|---|
Formule moléculaire |
C30H43N3O6 |
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C30H43N3O6/c1-4-5-18-30(2,3)27(36)17-16-24-23(25(34)19-26(24)35)10-8-6-7-9-11-28(37)39-22-14-12-21(13-15-22)20-32-33-29(31)38/h6,8,12-17,20,23-24,26-27,35-36H,4-5,7,9-11,18-19H2,1-3H3,(H3,31,33,38)/b8-6-,17-16+,32-20+/t23-,24-,26-,27-/m1/s1 |
Clé InChI |
PKMLAURFVOXJGV-UCVYYBDESA-N |
SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)O)O |
SMILES isomérique |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N)O)O |
SMILES canonique |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)O)O |
Synonymes |
16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester dimethyl-PGE2-PBASE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















